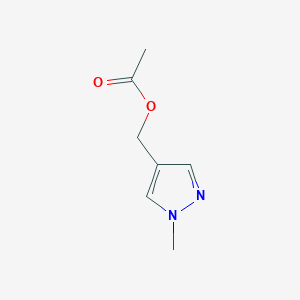
(1-methyl-1H-pyrazol-4-yl)methyl acetate
Übersicht
Beschreibung
“(1-methyl-1H-pyrazol-4-yl)methyl acetate” is a chemical compound with the CAS Number: 1235441-11-8 . It has a molecular weight of 154.17 . This compound is stored at room temperature and is in liquid form .
Synthesis Analysis
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The Inchi Code for “(1-methyl-1H-pyrazol-4-yl)methyl acetate” is 1S/C7H10N2O2/c1-6(10)11-5-7-3-8-9(2)4-7/h3-4H,5H2,1-2H3 . The InChI key is BMIKPWJBRLKYJB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(1-methyl-1H-pyrazol-4-yl)methyl acetate” is a liquid at room temperature . The compound is shipped at normal temperature .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The pyrazole moiety is a prominent feature in many pharmaceutical compounds due to its mimicry of the adenine base in nucleic acids. It’s found in various drugs, including celecoxib (an anti-inflammatory) and sildenafil (used for erectile dysfunction). The specific compound “(1-methyl-1H-pyrazol-4-yl)methyl acetate” could potentially be used in the synthesis of new pharmaceuticals that target these pathways .
Catalysis
Pyrazole derivatives are known to act as ligands in catalysis, facilitating a variety of chemical reactions. This is particularly useful in the development of green chemistry processes, where catalysts can help reduce the environmental impact of chemical synthesis .
Material Science
In material science, pyrazole compounds can be used to create novel materials with specific properties. For example, they can be incorporated into polymers to enhance their thermal stability or to create materials with specific electronic properties .
Agricultural Chemistry
Pyrazole derivatives have applications in agriculture as well, where they can be used to synthesize pesticides and herbicides. Their ability to disrupt biological pathways in pests makes them valuable in protecting crops without harming the environment .
Biomedical Research
In biomedical research, pyrazole compounds are used to study various biological processes and diseases. They can act as enzyme inhibitors or receptor agonists/antagonists, which is useful in understanding disease mechanisms and developing treatments .
Analytical Chemistry
Pyrazole derivatives can be used as reagents in analytical chemistry to detect the presence of other substances. They can form complexes with metals or other organic compounds, which can then be measured using various analytical techniques .
Zukünftige Richtungen
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Therefore, the study of “(1-methyl-1H-pyrazol-4-yl)methyl acetate” and its derivatives could lead to the development of new drugs and pesticides .
Eigenschaften
IUPAC Name |
(1-methylpyrazol-4-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(10)11-5-7-3-8-9(2)4-7/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIKPWJBRLKYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-4-yl)methyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



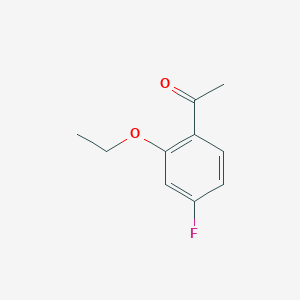
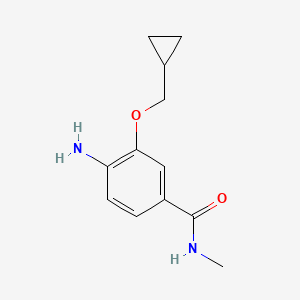
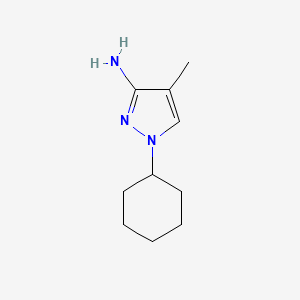



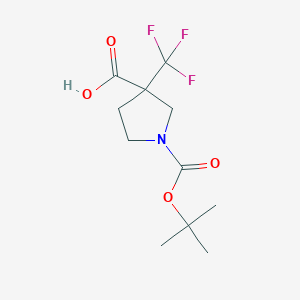
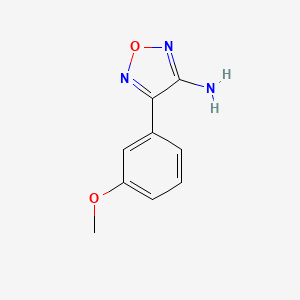

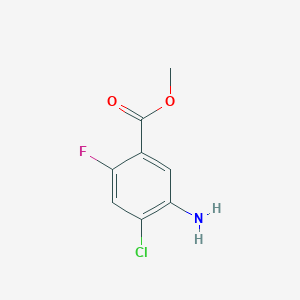

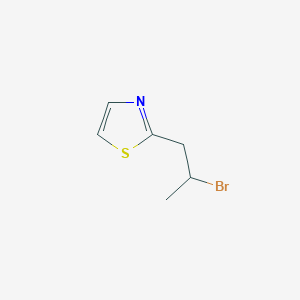
![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)
